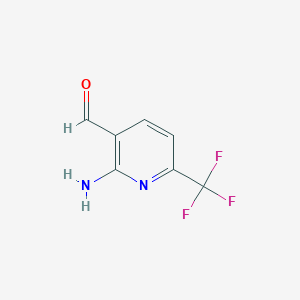

2-Amino-6-(trifluoromethyl)nicotinaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of “2-Amino-6-(trifluoromethyl)nicotinaldehyde” and its derivatives has been described in several studies . For instance, one study mentioned a key synthetic step involving a Wittig reaction using various heterocyclic aldehydes . Another study described the synthesis of an analgesic compound, flunixin, via reaction with 2-chloronicotinate in ethylene glycol .Molecular Structure Analysis

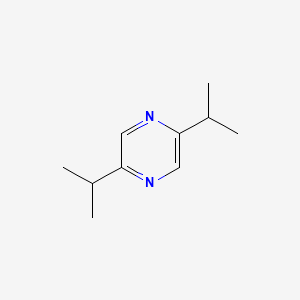

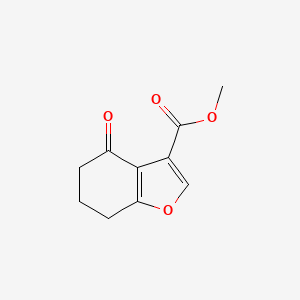

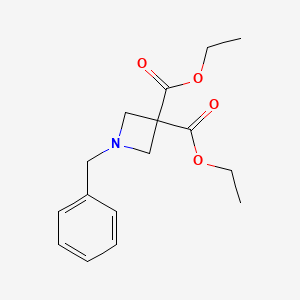

The molecular formula of “2-Amino-6-(trifluoromethyl)nicotinaldehyde” is C7H5F3N2O . The molecular weight is 190.12 . The SMILES string representation is Nc1ncc(cc1C=O)C(F)(F)F .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-6-(trifluoromethyl)nicotinaldehyde” include a density of 1.3±0.1 g/cm3, a boiling point of 290.7±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . The compound also has an enthalpy of vaporization of 53.0±3.0 kJ/mol and a flash point of 129.6±23.2 °C .Scientific Research Applications

Synthesis of Biologically Active Compounds

One significant area of application for 2-Amino-6-(trifluoromethyl)nicotinaldehyde is in the synthesis of heterocyclic compounds with potential antiviral and antibacterial activities. For instance, it has been used in the creation of pyridine derivatives demonstrating promising anticancer properties against various cancer cell lines, including liver, colon, and breast adenocarcinoma, showcasing its relevance in medicinal chemistry and drug development (Hafez & El-Gazzar, 2020).

Material Science Applications

In the realm of materials science, 2-Amino-6-(trifluoromethyl)nicotinaldehyde has been instrumental in the synthesis of novel fluorinated polyimides. These materials exhibit low dielectric constants, high thermal stability, and excellent solubility in organic solvents, making them suitable for applications in the electronics industry, such as in the manufacture of insulating films and coatings (Chung & Hsiao, 2008).

Chemical Synthesis and Catalysis

The compound has also found applications in chemical synthesis processes, where it serves as a precursor for the creation of complex molecules. For example, it has been utilized in the development of a practical synthesis route for 4-amino-2-(trifluoromethyl)nicotinic acid, highlighting its utility in constructing building blocks for further chemical transformations (Li et al., 2010).

Environmental and Analytical Chemistry

Research has explored the use of 2-Amino-6-(trifluoromethyl)nicotinaldehyde in environmental and analytical chemistry, particularly in the monitoring of pharmaceutical reactions. Its use in electrospray ion mobility-mass spectrometry for real-time reaction monitoring exemplifies its role in enhancing the efficiency and safety of pharmaceutical synthesis processes (Roscioli et al., 2013).

Safety And Hazards

The safety data sheet for a similar compound, “Amino-6-(trifluoromethyl)benzoic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

properties

IUPAC Name |

2-amino-6-(trifluoromethyl)pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O/c8-7(9,10)5-2-1-4(3-13)6(11)12-5/h1-3H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZQJSIDCDNANW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C=O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-(trifluoromethyl)nicotinaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine](/img/structure/B1313297.png)

![1-(9,10-Dihydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-8(7H)-yl)-2,2,2-trifluoroethanone](/img/structure/B1313304.png)